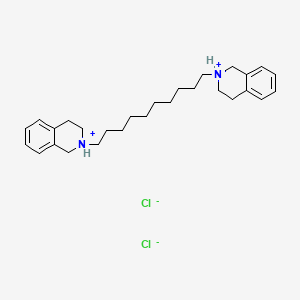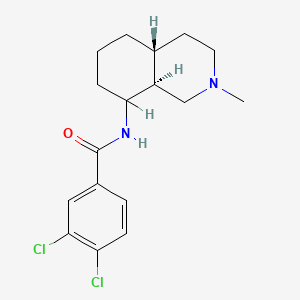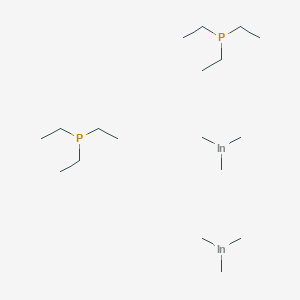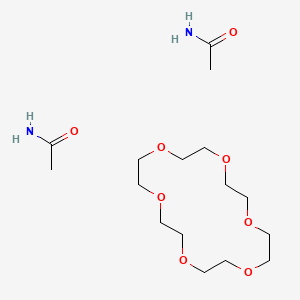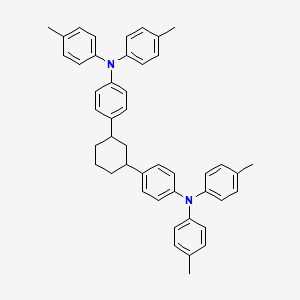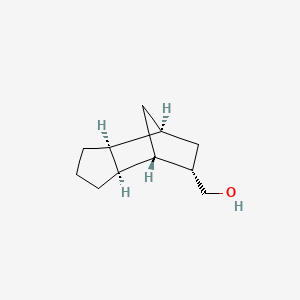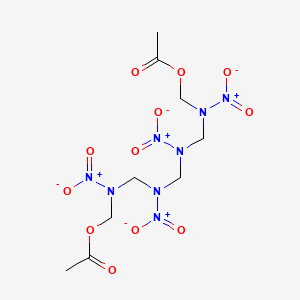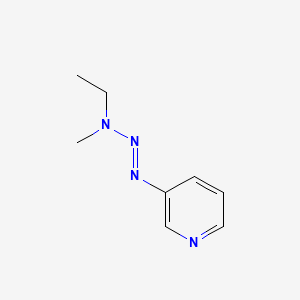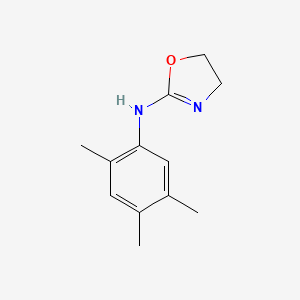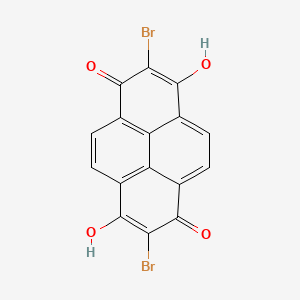
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- is a chemical compound with the molecular formula C16H6Br2O4 and a molecular weight of 422.024 g/mol This compound is characterized by its pyrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of bromine and hydroxyl functional groups
準備方法
The synthesis of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- typically involves the bromination of 1,8-pyrenedione followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent. The hydroxylation step can be achieved using oxidizing agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
作用機序
The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .
類似化合物との比較
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- can be compared with other similar compounds, such as:
1,8-Pyrenedione, 2,7-dihydroxy-: Lacks the bromine atoms, which affects its reactivity and applications.
1,8-Pyrenedione, 2,7-dibromo-: Lacks the hydroxyl groups, impacting its solubility and interaction with biological molecules.
1,8-Pyrenedione, 3,6-dihydroxy-: Lacks the bromine atoms and has different substitution patterns, leading to variations in its chemical behavior.
特性
CAS番号 |
68109-93-3 |
|---|---|
分子式 |
C16H6Br2O4 |
分子量 |
422.02 g/mol |
IUPAC名 |
2,7-dibromo-3,8-dihydroxypyrene-1,6-dione |
InChI |
InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H |
InChIキー |
SKXPWQOMASBOCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


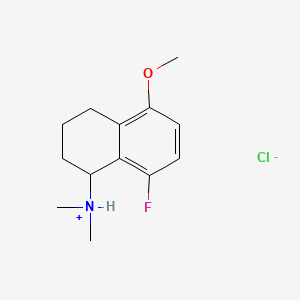
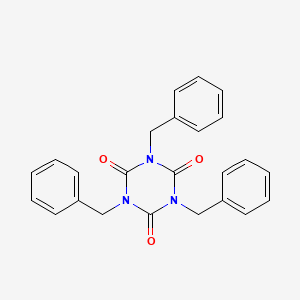
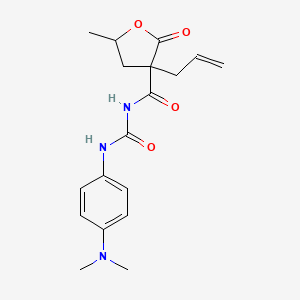
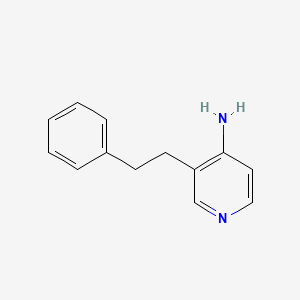
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
